N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide
Overview
Description
N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a phenoxyacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The nitrophenyl group is introduced via nitration of an aromatic ring, followed by coupling with the thiazole intermediate. The final step involves the reaction of the thiazole derivative with phenoxyacetyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its anticancer properties, particularly in inhibiting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The phenoxyacetamide moiety may enhance the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide
- 3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
Uniqueness
N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the phenoxyacetamide moiety differentiates it from other similar compounds, potentially enhancing its pharmacokinetic properties and biological efficacy.
Properties
IUPAC Name |
N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c23-16(10-26-14-7-2-1-3-8-14)20-17(27)21-18-19-15(11-28-18)12-5-4-6-13(9-12)22(24)25/h1-9,11H,10H2,(H2,19,20,21,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSHCZNLAXEPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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